Enantiomeric Configuration: (R)- vs. (S)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol—Chiral Recognition in Target Binding
The (R)-enantiomer (CAS 1567958-26-2) and (S)-enantiomer (CAS 1568152-72-6) are non-superimposable mirror images whose differential biological activity is a class-level property of chiral 1,2-amino alcohols. In the structurally related series of 2-amino-2-(3,4-difluorophenyl)ethan-1-ol, the (S)-enantiomer exhibited approximately 10-fold greater potency compared to the (R)-enantiomer at GABAₐ receptors in in vitro assays, attributed to stereospecific interactions between the difluorophenyl group and receptor transmembrane domains [1]. While analogous head-to-head potency data for the 2,5-difluoro series are not publicly available, the principle of enantioselective target engagement is universally established: chiral drugs and intermediates interact differentially with chiral biological targets, and the wrong enantiomer can be inactive, antagonistic, or toxic [2]. This necessitates specification of the exact (R)-enantiomer for reproducible research outcomes.
| Evidence Dimension | Enantiomer-specific potency at biological targets |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1567958-26-2): specific stereochemistry at benzylic carbon |
| Comparator Or Baseline | (S)-enantiomer (CAS 1568152-72-6): opposite configuration. In related 3,4-difluoro series, (S) showed ~10-fold greater potency than (R) at GABAA receptors |
| Quantified Difference | ≥10-fold potency differential observed between enantiomers in structurally analogous fluorinated amino alcohols (class-level inference); magnitude in 2,5-difluoro series not yet reported |
| Conditions | In vitro receptor binding assays (structurally related 3,4-difluorophenyl amino alcohol series); general principle validated across multiple chiral drug classes |
Why This Matters
Procuring the incorrect enantiomer can yield inactive material in biological assays, wasting resources and generating misleading SAR data; specifying the (R)-enantiomer is essential for target engagement predictability.
- [1] Kuujia. (2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol (CAS 1269935-50-3). The (2S) isomer has been shown to exhibit approximately 10-fold greater potency compared to the (2R) enantiomer in in vitro assays at GABAA receptors. View Source
- [2] RSC. (2024). The significance of chirality in contemporary drug discovery—a mini review. RSC Advances. More than half of drugs are chiral compounds with chirality determining molecular interactions and efficacy. View Source
